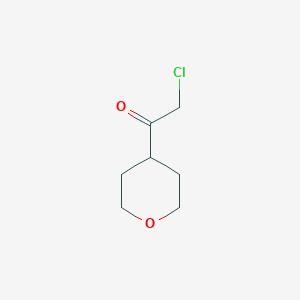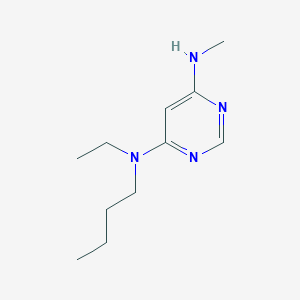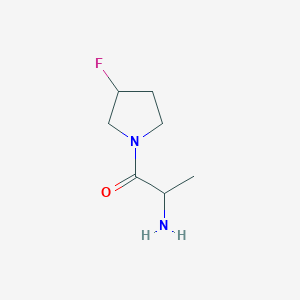![molecular formula C13H12N4 B1493029 6-环丙基-7-(吡啶-4-基)-1H-咪唑并[1,2-b]吡唑 CAS No. 2098058-12-7](/img/structure/B1493029.png)
6-环丙基-7-(吡啶-4-基)-1H-咪唑并[1,2-b]吡唑
描述
6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C13H12N4 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
我发现了一些与“6-环丙基-7-(吡啶-4-基)-1H-咪唑并[1,2-b]吡唑”类似的化合物的科学研究应用。以下是对独特应用的全面分析:
抗癌活性
像您感兴趣的化合物这样的吡啶骨架化合物已显示出在抗癌治疗中的潜力。它们已被评估对各种癌细胞系(如肺癌和乳腺癌细胞)的细胞毒性潜力 .
抗菌活性
类似结构的衍生物已被设计和合成,以针对革兰氏阳性和革兰氏阴性细菌菌株,显示出有希望的体外抗菌活性 .
抗增殖作用
这些化合物也因其抗增殖活性而受到研究,这在开发治疗以不受控制的细胞生长为特征的疾病的治疗方法中至关重要 .
抗病毒应用
这些化合物中存在的吡啶部分与抗病毒特性有关,使其成为研究病毒感染治疗方法的候选者 .
酶抑制
吡啶衍生物已知具有抗胆碱酯酶活性,这可以通过抑制特定酶来有益地治疗诸如阿尔茨海默病之类的疾病 .
抗疟疾潜力
研究还探索了在抗疟疾药物中使用含吡啶化合物,因为它们能够干扰疟疾寄生虫的生命周期 .
抗菌性能
这些化合物因其抗菌功效而受到研究,这可能导致治疗微生物感染的新方法 .
抗糖尿病活性
作用机制
Target of Action
Compounds containing imidazole, a core structure in the given compound, have been reported to show a broad range of biological activities .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole-containing compounds are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities .
生化分析
Biochemical Properties
6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This inhibition is significant because CDK2 is involved in cell cycle regulation, and its inhibition can lead to the suppression of tumor cell growth. Additionally, 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .
Cellular Effects
The effects of 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by altering the expression of genes involved in cell survival and death . Furthermore, 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole affects cellular metabolism by inhibiting key enzymes, leading to a decrease in the proliferation of cancer cells .
Molecular Mechanism
At the molecular level, 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole exerts its effects through several mechanisms. It binds to the active site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression . This binding interaction is crucial for its inhibitory activity. Additionally, 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that continuous exposure to 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound maintains its biological activity over time, making it a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity . Additionally, 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole can affect metabolic flux by inhibiting key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its biological effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is critical for its activity and function. It has been observed to localize primarily in the nucleus, where it interacts with nuclear proteins and modulates gene expression . Additionally, the compound can be found in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Post-translational modifications and targeting signals play a role in directing 6-cyclopropyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole to specific subcellular compartments .
属性
IUPAC Name |
6-cyclopropyl-7-pyridin-4-yl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-10(1)12-11(9-3-5-14-6-4-9)13-15-7-8-17(13)16-12/h3-8,10,16H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCDNWRRYAUHJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=NC=CN3N2)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



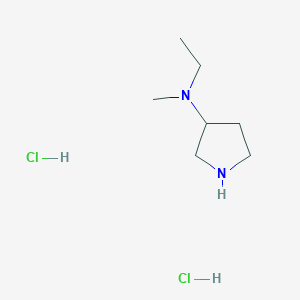

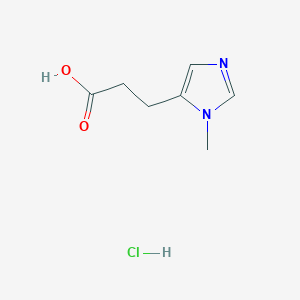


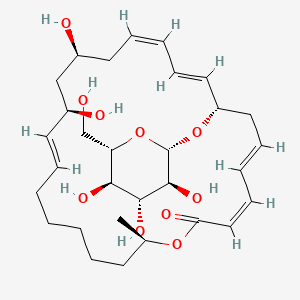
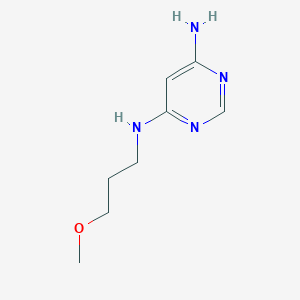
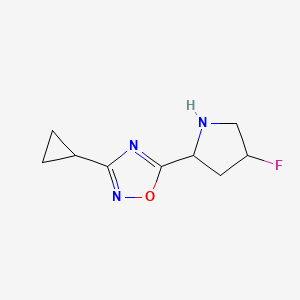
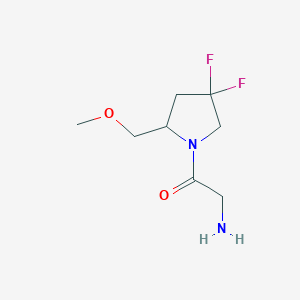
![3-[(2-Fluorophenyl)methylidene]azetidine](/img/structure/B1492963.png)
